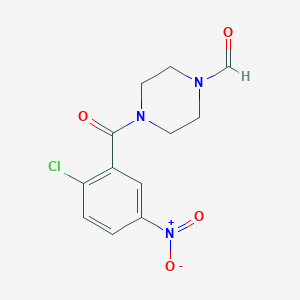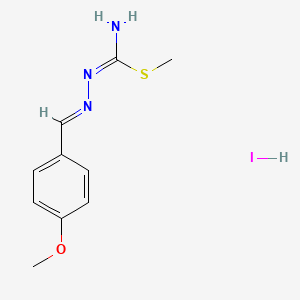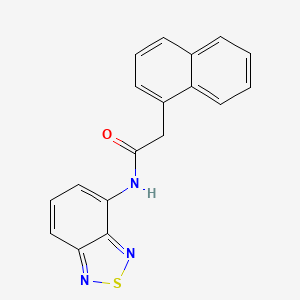
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that possesses a nitro and chloro substituent on the benzene ring. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed that the nitro and chloro substituents on the benzene ring play a crucial role in its biological activity. The nitro group is known to exhibit antibacterial and antifungal activity by interfering with the electron transport chain in microorganisms. The chloro group is also known to enhance the antibacterial and antifungal activity of the compound by increasing its lipophilicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde have been extensively studied. This compound has been shown to inhibit the growth of various microorganisms by interfering with their electron transport chain. It has also been reported to induce apoptosis in cancer cells by activating caspase-mediated pathways. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments include its high yield and purity, potent antibacterial and antifungal activity, and low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is the optimization of its chemical structure to enhance its biological activity and pharmacokinetics. Another direction is the development of new drugs based on the scaffold of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
Méthodes De Synthèse
The synthesis of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent. The reaction is carried out under reflux conditions for a specific period of time, and the resulting product is purified by recrystallization. The yield of this synthesis method is reported to be high, and the purity of the final product is also high.
Applications De Recherche Scientifique
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been reported to possess anticancer activity against various cancer cell lines. Moreover, this compound has been studied for its potential as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-11-2-1-9(16(19)20)7-10(11)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCUIZKNCAFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)